molecular formula C9H8ClN3O2 B1394188 Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate CAS No. 1105187-40-3

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Cat. No.: B1394188
CAS No.: 1105187-40-3
M. Wt: 225.63 g/mol
InChI Key: WMQUXPLJSXZVPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Imidazopyrimidine Research

The historical development of imidazopyrimidine research provides essential context for understanding the significance of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate within this evolving field. The imidazopyrimidine scaffold was first introduced to the scientific community in 1967, when Duschinsky and colleagues pioneered the synthesis of fluorinated derivatives of the imidazopyrimidine framework, which were initially utilized as antiviral agents. This seminal work established the foundation for subsequent decades of research that would systematically explore the therapeutic potential of various imidazopyrimidine derivatives. The progression of research in this field demonstrates a clear trajectory of expanding applications and increasing sophistication in synthetic approaches.

Following the initial breakthrough in 1967, the research landscape for imidazopyrimidine compounds expanded significantly throughout the 1970s. In 1973 and 1974, researchers identified different substituted derivatives of the same scaffold that exhibited antifungal and anti-inflammatory activity, respectively. This period marked the beginning of systematic structure-activity relationship studies that would become central to imidazopyrimidine research. The discovery in 1976 of guanine derivatives of imidazopyrimidine that demonstrated effectiveness against various bacterial infections further broadened the therapeutic scope of these compounds. These early developments established the foundation for understanding how structural modifications to the imidazopyrimidine core could yield diverse biological activities.

The following decade witnessed continued expansion of imidazopyrimidine applications into new therapeutic areas. Researchers explored these scaffolds for their cytokinin activity, cardiovascular activity, and as bronchospasmolytic and non-sedative anxiolytic agents throughout the 1980s. The patenting of imidazopyrimidines for their activity against tachykinin in 1996 represented another milestone in the evolution of this chemical class. This period of exploration established imidazopyrimidines as versatile pharmacological tools capable of modulating diverse biological pathways.

The renaissance of imidazopyrimidine research began in earnest in 2001, marking the start of an intensive period of investigation that continues to the present day. In 2001, heteroaryl derivatives of imidazopyrimidine were studied and patented for their activity against tumor necrosis factor alpha. The subsequent identification in 2003 of scaffolds that significantly inhibited p38 mitogen-activated protein kinases established their utility in treating inflammatory conditions such as Crohn's disease and rheumatoid arthritis. This period also saw the development of compounds with activity against tyrosine kinases and the patenting of novel aryl-substituted imidazopyrimidines as ligands for corticotropin releasing factor 1 receptors in 2004 and 2005, respectively.

The following years continued to demonstrate the versatility of the imidazopyrimidine scaffold. Research in 2008 explored glycogen synthase kinase-3 alpha inhibiting activity and c-Met kinase inhibitory activity. The investigation of compounds capable of modulating transient receptor potential vanilloid 1 channel proteins in 2009 and their patenting as melanocortin-4 modulating agents for treating numerous conditions including diabetes, obesity, and metabolic disorders expanded the therapeutic horizon for these compounds. Recent developments have included exploration of gamma-aminobutyric acid alpha receptor modulators and inhibitors of tyrosine kinase 2, tubulin, and cyclin-dependent kinases, with bicyclic derivatives studied as agonists of stimulators of interferon genes as recently as 2021.

Properties

IUPAC Name

ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-11-7(10)3-8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQUXPLJSXZVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=NC(=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676691
Record name Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1105187-40-3
Record name Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1105187-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Chloropyrimidine Precursors with Ethyl Bromoacetate

Reaction Overview:
This method involves the nucleophilic substitution and subsequent cyclization of 5-chloro-2-aminopyrimidine derivatives with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃). The process typically proceeds under reflux conditions in a polar aprotic solvent like dimethylformamide (DMF).

Reaction Conditions:

  • Reagents: 5-chloro-2-aminopyrimidine, ethyl bromoacetate, K₂CO₃
  • Solvent: DMF
  • Temperature: Reflux (~80–100°C)
  • Time: 4–12 hours depending on scale and desired yield

Mechanism:
The amino group of the pyrimidine reacts with ethyl bromoacetate, forming an intermediate that undergoes intramolecular cyclization facilitated by the halogen substituents, yielding the imidazo[1,2-c]pyrimidine core with a chloro substituent at position 7.

Purification:
The crude product is typically purified via column chromatography or recrystallization from suitable solvents such as ethyl acetate or ethanol.

Research Findings:
This route is supported by patent literature, which emphasizes the importance of controlling reaction temperature and stoichiometry to maximize yield and purity.

Condensation of 2-Aminopyrimidine Derivatives with Halogenated Acetates

Reaction Overview:
A more refined approach involves condensation reactions where 2-aminopyrimidine derivatives are reacted with halogenated acetates (e.g., ethyl 2-chloroacetate) under basic conditions, followed by cyclization.

Reaction Conditions:

  • Reagents: 2-aminopyrimidine, ethyl 2-chloroacetate
  • Base: Potassium carbonate or sodium hydride
  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature: 80–120°C
  • Duration: 6–16 hours

Process Details:
The amino group reacts with the halogenated ester, forming an intermediate that cyclizes upon heating, producing the desired heterocyclic compound with the chloro substituent at position 7.

Notes:
Reaction optimization includes adjusting temperature and molar ratios to suppress side reactions and improve regioselectivity.

Use of Condensing Agents and Cyclization via Phosphoryl or Thionyl Chloride

Alternative Routes:
In some patents, condensing agents like thionyl chloride or phosphorus oxychloride are employed to promote cyclization, especially when converting amino precursors into heterocycles with halogen substitutions.

Reaction Conditions:

Procedure:
The amino group is first converted into a chlorinated intermediate, which then undergoes intramolecular cyclization under reflux conditions, forming the heterocyclic core with the chloro substituent.

Synthesis via Halogenation of Pre-formed Imidazo[1,2-c]pyrimidines

Method:
Starting from a less substituted imidazo[1,2-c]pyrimidine, selective halogenation at position 7 can be achieved using halogenating agents such as N-bromosuccinimide (NBS) or chlorine gas under controlled conditions.

Reaction Conditions:

  • Reagents: Imidazo[1,2-c]pyrimidine, NBS or Cl₂
  • Solvent: Acetonitrile or dichloromethane
  • Temperature: 0–25°C for bromination; elevated temperatures for chlorination
  • Time: 2–12 hours

Advantages:
This method allows for late-stage halogenation, providing flexibility in structural modifications.

Data Table Summarizing Preparation Methods

Method Precursors Reagents Solvent Temperature Reaction Time Key Features References
1. Cyclization of chloropyrimidine 5-chloro-2-aminopyrimidine + ethyl bromoacetate K₂CO₃ DMF Reflux (~80–100°C) 4–12 hrs Direct cyclization, high regioselectivity ,
2. Condensation with halogenated acetates 2-aminopyrimidine + ethyl 2-chloroacetate K₂CO₃ DMF/DMSO 80–120°C 6–16 hrs Versatile, suitable for various halogens ,
3. Halogenation of heterocycle Pre-formed imidazo[1,2-c]pyrimidine NBS/Cl₂ Acetonitrile 0–25°C 2–12 hrs Late-stage halogenation
4. Cyclization via condensing agents Aminopyrimidine derivatives Thionyl chloride, PCl₅ - 0–100°C 1–8 hrs Alternative route, versatile ,

Additional Considerations

  • Reaction Optimization:
    Precise control of temperature, molar ratios, and reaction time is crucial to maximize yield and selectivity. Use of inert atmospheres (nitrogen or argon) can prevent oxidation.

  • Purification Techniques:
    Recrystallization, column chromatography, and recrystallization from ethanol or ethyl acetate are standard purification methods.

  • Safety Notes: Halogenating agents and chlorinating reagents are hazardous; appropriate safety protocols, including fume hoods and protective gear, are mandatory.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate
  • CAS : 1289151-91-2
  • Molecular Formula : C₉H₇Cl₂N₃O₂
  • Molecular Weight : 260.08 g/mol
  • Key Differences: Contains two chlorine atoms at positions 5 and 5. Increased molecular weight and lipophilicity compared to the monochloro analogue. The additional chlorine may enhance electron-withdrawing effects, influencing reactivity in substitution reactions .
Ethyl 8-bromo-5-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
  • CAS : 2369771-66-2
  • Molecular Formula : C₉H₇BrClN₃O₂
  • Molecular Weight : 304.53 g/mol
  • Key Differences: Substituted with bromine at position 8 and chlorine at position 5. Bromine’s larger atomic radius increases steric hindrance and may serve as a leaving group in cross-coupling reactions.
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate
  • CAS : 1331823-97-2
  • Molecular Formula : C₁₀H₈ClIN₂O₂
  • Molecular Weight : 350.54 g/mol
  • Key Differences :
    • Features an iodine atom at position 8 and a pyridine ring instead of pyrimidine.
    • Iodine’s polarizability and size may alter binding kinetics in drug-receptor interactions.
    • The pyridine core reduces nitrogen content, affecting basicity and solubility .

Heterocyclic Core Variations

Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
  • CAS : 64067-99-8
  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • Chlorine at position 6 instead of 7. Similar molecular weight but distinct pharmacokinetic properties due to ring structure .
Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-2-carboxylate
  • CAS : 1251003-30-1
  • Molecular Formula : C₁₁H₈ClN₃O₂S
  • Molecular Weight : 281.72 g/mol
  • Key Differences: Thieno[3,2-e]pyrimidine fusion introduces a sulfur atom, enhancing π-π stacking and metabolic stability. Chlorine at position 5.

Substituent Variations

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate
  • CAS : 16732-75-5
  • Molecular Formula : C₁₀H₁₁N₃O₂
  • Molecular Weight : 205.21 g/mol
  • Key Differences: Methyl group at position 7 instead of chlorine. Reduced electronegativity and steric demand compared to chloro derivatives. Lower molecular weight and higher solubility in nonpolar solvents .
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate
  • CAS: Not provided
  • Molecular Formula : C₁₇H₁₄F₃N₃O₂
  • Molecular Weight : ~349.31 g/mol
  • Key Differences :
    • Trifluoromethylphenyl group enhances electron-withdrawing effects and bioavailability.
    • Methyl at position 7 and ester at position 3.
    • Designed for targeted kinase inhibition, with improved cellular permeability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents LogP* (Predicted) Solubility (mg/mL)
Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate 225.63 Cl (position 7) ~1.8 <0.1 (aqueous)
Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate 260.08 Cl (5,7) ~2.5 <0.05
Ethyl 5-chloroimidazo[1,2-c]thieno[3,2-e]pyrimidine-2-carboxylate 281.72 Cl (5), S atom ~3.2 <0.1

*LogP values estimated via computational tools.

Biological Activity

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound with the molecular formula C₉H₈ClN₃O₂ and a molecular weight of 225.64 g/mol. This compound has garnered attention in recent years due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews various studies that highlight its biological activity, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, studies have demonstrated that this compound can affect the activity of protein kinases that are critical for tumor growth.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionIC50 (µM)
Breast CancerInhibition of ERK pathway5.4
Lung CancerInduction of apoptosis3.2
Colon CancerInhibition of cell migration4.8

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies suggest it possesses activity against various bacterial strains and fungi.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Candida albicans10

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways linked to cancer progression.
  • Apoptosis Induction : this compound has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Mechanisms : Its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Lung Cancer : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
  • Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus showed that this compound effectively inhibited bacterial growth at low concentrations .
  • Synergistic Effects : Research exploring combinations of this compound with existing antibiotics suggested potential synergistic effects that could enhance antimicrobial efficacy against resistant strains .

Q & A

Q. What are the established synthetic routes for Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate?

The compound can be synthesized via cyclization of 4-amino-6-chloro-2-pyrimidinol (prepared from 2-methylthio-4-amino-6-pyrimidinol) with bromoacetaldehyde diethyl acetal in aqueous media under reflux. This method yields the core structure with 86% efficiency . Alternative routes include cyclocondensation of ethyl 5-amino-1,2,4-triazole-3-carboxylate with diketones in acetic acid, though regioselectivity must be carefully controlled .

Q. How can spectroscopic techniques confirm the structural identity of this compound?

13C NMR is critical for structural elucidation. For example, the imidazo[1,2-c]pyrimidine core exhibits distinct signals: a singlet at δ 6.46 (C2-H) and doublets at δ 7.54 (C2-H) and δ 7.24 (C3-H). Mass spectrometry (ESIMS) further validates molecular weight, while HPLC and LCMS ensure purity (>97%) .

Q. What safety protocols are essential when handling this compound?

Storage at -20°C ensures long-term stability, while short-term use requires -4°C. Handling necessitates PPE (gloves, goggles), and reactions involving toxic intermediates should be conducted in fume hoods or gloveboxes. Waste must be segregated and disposed via certified hazardous waste services .

Q. How is the purity of intermediates monitored during multi-step synthesis?

Flash chromatography (e.g., CHCl3/acetone gradients) separates regioisomers, while LCMS and HPLC track purity. For example, hydrazide intermediates derived from ester hydrolysis are validated via ESIMS and 1H NMR .

Advanced Research Questions

Q. How does the "halogen dance" phenomenon influence functionalization of the imidazo[1,2-c]pyrimidine core?

Electrophilic aromatic substitution (SEAr) on the core can lead to unexpected halogen migration, altering regioselectivity. This requires careful optimization of reaction conditions (e.g., temperature, catalysts) to direct functionalization to specific positions. Flow synthesis methods improve control by enabling rapid quenching of intermediates .

Q. What strategies mitigate regioselectivity challenges in synthesizing substituted derivatives?

Regioselectivity is achieved through steric and electronic modulation. For example, using electron-withdrawing groups (e.g., trifluoromethyl) at position 5 directs electrophiles to position 7. Computational modeling of charge distribution or pre-complexation with Lewis acids (e.g., ZnCl2) can further enhance selectivity .

Q. How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (employing SHELXL software) provides unambiguous confirmation of regiochemistry and stereochemistry. For instance, hydrogen-bonding patterns in the crystal lattice distinguish between 5- and 7-substituted isomers .

Q. Why do catalytic dehalogenation methods sometimes fail, and how can they be optimized?

Earlier attempts to dehalogenate 2,7-dichloro derivatives using Pd/C under H2 failed due to steric hindrance. Successful dechlorination of 7-chloro derivatives requires optimized catalyst loading (10% Pd/C), elevated H2 pressure (3 atm), and polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Q. What reaction conditions maximize cyclocondensation efficiency in heterocycle formation?

Cyclocondensation with diketones proceeds optimally in acetic acid under reflux (120°C, 12–24 hours). Microwave-assisted synthesis reduces reaction time (30–60 minutes) while maintaining >90% yield. Continuous flow systems further enhance reproducibility by minimizing side reactions .

Q. How do storage conditions impact the compound’s stability during long-term studies?

Degradation studies show that storage at -20°C in inert atmospheres (argon) preserves integrity for >2 years, while room-temperature exposure leads to ester hydrolysis within weeks. Lyophilization of aqueous solutions prevents hydrolysis but may alter crystallinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate
Reactant of Route 2
Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.